Erythromycin, 9-deoxy-9-(propylamino)-
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Overview
Description
Erythromycin, 9-deoxy-9-(propylamino)- is a derivative of erythromycin, a well-known macrolide antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin, 9-deoxy-9-(propylamino)- typically involves the modification of erythromycin through a series of chemical reactionsThis can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered strains of Saccharopolyspora erythraea, followed by chemical modification steps to introduce the propylamino group. The optimization of fermentation conditions and purification techniques is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Erythromycin, 9-deoxy-9-(propylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Erythromycin, 9-deoxy-9-(propylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential as a therapeutic agent.
Medicine: Investigated for its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new drug formulations and delivery systems
Mechanism of Action
The mechanism of action of Erythromycin, 9-deoxy-9-(propylamino)- involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to that of erythromycin, but the presence of the propylamino group may enhance its binding affinity and spectrum of activity. The compound targets the 50S subunit of the bacterial ribosome, blocking the translocation of peptides and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound with a broad spectrum of activity.
Azithromycin: A macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: Another macrolide with enhanced acid stability and broader activity spectrum.
Uniqueness
Erythromycin, 9-deoxy-9-(propylamino)- stands out due to its unique structural modification, which may confer improved pharmacokinetic properties and efficacy against certain bacterial strains. Its potential for reduced resistance development and enhanced activity makes it a valuable compound for further research and development .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-(propylamino)-oxacyclotetradecan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-41-30-21(3)19-38(9,47)35(54-37-31(43)27(42(12)13)18-22(4)50-37)24(6)32(53-29-20-39(10,49-14)34(45)26(8)51-29)25(7)36(46)52-28(16-2)40(11,48)33(44)23(30)5/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGPLZPTBGQMX-PNSWQVPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1C(CC(C(C(C(C(C(=O)OC(C(C(C1C)O)(C)O)CC)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76N2O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119904-03-9 |
Source
|
Record name | 9-N-(1-Propyl)erythromyclamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119904039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-281389 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B83RU5KE3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.